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A comprehensive review of Phase 3 clinical trial data on the efficacy and safety of the ghrelin

receptor agonist ulimorelin for postoperative gastrointestinal recovery reveals no significant

advantage over placebo. Despite a strong mechanistic rationale and promising earlier phase

studies, two large, randomized, double-blind, placebo-controlled Phase 3 trials (ULISES 007

and ULISES 008) in patients undergoing partial bowel resection failed to meet their primary

and secondary efficacy endpoints. Ulimorelin was, however, found to be generally well-

tolerated with a safety profile comparable to placebo.

This guide provides a detailed comparison of ulimorelin and placebo in the context of

accelerating gastrointestinal (GI) recovery, drawing upon the available clinical trial data. It is

intended for researchers, scientists, and drug development professionals seeking to

understand the clinical evidence for this therapeutic agent.

Efficacy Data: Phase 3 Clinical Trials
The primary measure of efficacy in the ULISES 007 and ULISES 008 trials was the time to

recovery of gastrointestinal function, a composite endpoint defined as the later of the first bowel

movement and the tolerance of solid food. The studies evaluated two doses of intravenously

administered ulimorelin (160 µg/kg and 480 µg/kg) against a placebo.
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Efficacy
Endpoint

Ulimorelin (160
µg/kg)

Ulimorelin (480
µg/kg)

Placebo
Statistical
Significance

Time to GI

Recovery

(Composite

Endpoint)

No significant

difference

No significant

difference
- Not achieved

Time to First

Bowel Movement

No significant

difference

No significant

difference
- Not achieved

Time to

Tolerance of

Solid Food

No significant

difference

No significant

difference
- Not achieved

Time to

Discharge

Eligibility

No significant

difference

No significant

difference
- Not achieved

Data from the ULISES 007 and ULISES 008 Phase 3 clinical trials. Specific quantitative data

such as median times and hazard ratios were not detailed in the primary publication, reflecting

the lack of statistical significance.

Safety Profile: Adverse Events
The safety of ulimorelin was a key secondary endpoint in the Phase 3 trials. The incidence of

serious adverse events was comparable across all treatment groups.[1] Furthermore, there

was no statistically significant difference from placebo in the occurrence of specific adverse

events of interest.[1]
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Adverse Event
Ulimorelin (160
µg/kg)

Ulimorelin (480
µg/kg)

Placebo

Serious Adverse

Events

Comparable to

Placebo

Comparable to

Placebo
-

Nausea
No significant

difference

No significant

difference
-

Vomiting
No significant

difference

No significant

difference
-

Ileus (as an adverse

event)

No significant

difference

No significant

difference
-

Nasogastric Tube

Reinsertion

No significant

difference

No significant

difference
-

Anastomotic

Complications

No significant

difference

No significant

difference
-

Infections
No significant

difference

No significant

difference
-

Data from the ULISES 007 and ULISES 008 Phase 3 clinical trials.[1]

Experimental Protocols
The ULISES 007 (NCT01285570) and ULISES 008 (NCT01296620) trials were identically

designed, multicenter, double-blind, randomized, parallel-group studies.[1]

Patient Population: Adult patients scheduled to undergo open partial bowel resection with

colonic anastomosis were included in the studies.[1]

Intervention: Patients were randomized to receive a once-daily 30-minute intravenous infusion

of ulimorelin (160 µg/kg or 480 µg/kg) or a matching placebo (5% dextrose in water).[1] The

first dose was administered within 60 minutes after the end of surgery. Treatment continued

until the primary efficacy endpoint was met, hospital discharge, or for a maximum of 7 days.[1]

Endpoints:
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Primary Efficacy Endpoint: Time from the end of surgery to the composite endpoint of the

later of the first bowel movement and tolerance of solid food.[1]

Secondary Efficacy Endpoints: Included the time to first bowel movement, time to tolerance

of solid food, and time to discharge eligibility.[1]

Safety Assessments: Standard assessments including the monitoring of adverse events and

laboratory tests were conducted throughout the trials.[1]

Mechanism of Action: Ghrelin Receptor Signaling
Ulimorelin is a potent and selective agonist of the ghrelin receptor (GHSR1a), a G-protein

coupled receptor. The binding of ulimorelin to GHSR1a is intended to mimic the prokinetic

effects of endogenous ghrelin, a gut hormone that stimulates gastrointestinal motility. The

signaling cascade initiated by GHSR1a activation is complex and can involve multiple G-protein

pathways, primarily the Gq/11 pathway, which leads to an increase in intracellular calcium and

subsequent smooth muscle contraction.

Ulimorelin Ghrelin Receptor
(GHSR1a)

Binds to Gαq/11Activates Phospholipase C
(PLC)

Activates PIP2Hydrolyzes

IP3

DAG

Intracellular Ca²⁺
Release

Stimulates

Protein Kinase C
(PKC)

Activates

Smooth Muscle
Contraction

Leads to

Contributes to

Click to download full resolution via product page

Ulimorelin's primary signaling pathway via the ghrelin receptor.

Clinical Trial Workflow
The design of the ULISES 007 and 008 trials followed a standard workflow for a randomized,

placebo-controlled study.
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Workflow of the Phase 3 ulimorelin clinical trials.
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Conclusion
While the preclinical rationale for ulimorelin as a prokinetic agent was sound, the Phase 3

clinical trial evidence does not support its efficacy in accelerating gastrointestinal recovery in

patients who have undergone partial bowel resection when compared to a placebo. The agent

was, however, demonstrated to be safe and well-tolerated in this patient population. These

findings underscore the challenges in translating mechanistic understanding into clinical benefit

for complex conditions such as postoperative ileus. Future research in this area may need to

explore alternative dosing regimens, different patient populations, or combination therapies to

improve outcomes in postoperative gastrointestinal dysfunction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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